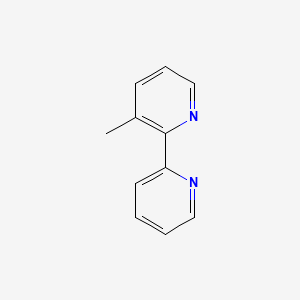

3-Methyl-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983450 | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64859-47-8 | |

| Record name | Bipyridine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2,2'-bipyridine

CAS Number: 10273-88-8

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-2,2'-bipyridine. The information is intended for researchers, scientists, and professionals in drug development and catalysis.

Chemical and Physical Properties

This compound is a substituted bipyridine, a class of heterocyclic organic compounds widely utilized as ligands in coordination chemistry. The introduction of a methyl group at the 3-position of one of the pyridine rings influences its steric and electronic properties, which in turn affects its coordination behavior and reactivity. While extensive experimental data for this specific isomer is limited in publicly available literature, key properties can be summarized and predicted based on related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 10273-88-8 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Boiling Point | 282.1 ± 25.0 °C | Predicted[2] |

| Density | 1.081 g/cm³ | Predicted[2] |

| Melting Point | Not available | Experimental data not found. |

| Solubility | Expected to be soluble in many organic solvents and slightly soluble in water. The methyl group may slightly increase its lipophilicity compared to 2,2'-bipyridine.[1] | Qualitative assessment based on analogous compounds. |

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted bipyridines like this compound typically relies on palladium-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura, Stille, and Negishi couplings. Below are detailed generalized protocols for the synthesis of methyl-substituted bipyridines, which can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of a halo-pyridine with a pyridylboronic acid. For the synthesis of this compound, this could involve the reaction of 2-bromo-3-methylpyridine with 2-pyridylboronic acid or 3-methyl-2-pyridylboronic acid with 2-bromopyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants:

-

2-Bromo-3-methylpyridine (1.0 equiv)

-

2-Pyridylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)

-

-

Procedure:

-

To a round-bottom flask, add 2-bromo-3-methylpyridine, 2-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed DME/water solvent mixture via syringe.

-

Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Logical Workflow for Suzuki-Miyaura Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃): The chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the electron-donating methyl group. Protons on the pyridine ring with the methyl group will show distinct shifts compared to the unsubstituted ring. The methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. Aromatic protons will appear in the range of 7.0-8.8 ppm.

Predicted ¹³C NMR Data (in CDCl₃): Aromatic carbons will resonate in the range of 120-160 ppm. The methyl carbon will appear upfield, typically around 18-25 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, use a standard pulse program with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of approximately 250 ppm.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands:

-

3100-3000 cm⁻¹: C-H stretching (aromatic)

-

2980-2850 cm⁻¹: C-H stretching (methyl)

-

1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the pyridine rings.

-

800-700 cm⁻¹: C-H out-of-plane bending.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.

-

Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Predicted Mass Spectrum: The molecular ion peak ([M]⁺) is expected at m/z = 170. Common fragmentation patterns for pyridinic compounds may be observed, such as the loss of a methyl radical ([M-15]⁺) or cleavage of the bipyridine linkage.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Workflow for Spectroscopic Analysis

Reactivity and Applications

Coordination Chemistry and Catalysis

Like other bipyridines, this compound is an excellent chelating ligand for a wide range of transition metals. The methyl group can influence the stability and reactivity of the resulting metal complexes through steric and electronic effects.

One notable application is in "rollover" cyclometalation reactions. In these reactions, the bidentate ligand can act as a cyclometalated ligand, leading to the formation of unique organometallic complexes. This reactivity has been utilized for the activation and functionalization of C-H bonds at positions that are typically difficult to functionalize.[1]

Complexes of this compound with metals like palladium are expected to be active catalysts in cross-coupling reactions, similar to other bipyridine-ligated palladium complexes.

Potential in Drug Development and Biological Activity

Bipyridine derivatives and their metal complexes have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The mechanism of action for some bipyridine-containing anticancer agents involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[4] Some studies have suggested that bipyridine derivatives may exert their effects by interacting with signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[4]

While specific studies on the biological activity of this compound are scarce, its structural similarity to other biologically active bipyridines suggests it could be a valuable scaffold for the design of new therapeutic agents.

Hypothetical Signaling Pathway Modulation by a Bipyridine Derivative

Safety Information

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data, which for this specific compound is limited. The predicted properties and generalized protocols should be used as a guide, and experimental verification is strongly recommended.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2,2'-bipyridine is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its unique steric and electronic properties, influenced by the methyl group at the 3-position, make it a valuable building block for the synthesis of novel metal complexes and functional materials. This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound. It includes detailed experimental protocols for its preparation via common cross-coupling reactions, a summary of its characterization data, and a discussion of its potential applications.

Introduction

Bipyridines are a class of N-heterocyclic aromatic compounds that have been extensively studied for their ability to form stable complexes with a wide range of metal ions. The parent compound, 2,2'-bipyridine, was first synthesized in 1888 and has since become one of the most widely used ligands in coordination chemistry.[1] The introduction of substituents onto the bipyridine scaffold allows for the fine-tuning of its electronic and steric properties, leading to the development of ligands with tailored functionalities for specific applications.

This compound, a derivative of 2,2'-bipyridine, possesses a methyl group at the 3-position of one of the pyridine rings. This substitution introduces steric hindrance near the nitrogen atom, which can influence the coordination geometry and reactivity of its metal complexes. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the bipyridine ligand system.

This guide will delve into the primary synthetic routes to this compound, provide detailed experimental procedures, summarize key characterization data, and discuss the historical context of its discovery and its emerging applications.

Synthesis of this compound

The synthesis of unsymmetrical bipyridines such as this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three primary methods employed are the Negishi, Suzuki-Miyaura, and Kröhnke syntheses.

Negishi Cross-Coupling

The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2] This method is known for its high yields and tolerance of a wide range of functional groups. For the synthesis of this compound, this typically involves the coupling of a 2-halopyridine with a 3-methyl-2-pyridylzinc reagent or vice-versa.

Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[3] This method is widely used due to the stability and low toxicity of the boronic acid reagents. The synthesis of this compound via this route would involve the reaction of a 3-methyl-2-halopyridine with a pyridine-2-boronic acid or a 2-halopyridine with a 3-methylpyridine-2-boronic acid.

Reaction Scheme:

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic method for the preparation of substituted pyridines.[4] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. While less direct for synthesizing unsymmetrical bipyridines, it can be adapted to produce the desired product.

Reaction Scheme:

This multi-step synthesis involves the initial formation of a 1-(pyridin-2-yl)ethan-1-one, which is then converted to a pyridinium salt and reacted with an appropriate α,β-unsaturated carbonyl compound derived from 3-methylpyridine.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of this compound using the Negishi and Suzuki-Miyaura coupling reactions. These protocols are adapted from established procedures for the synthesis of similar methyl-bipyridine isomers.

Protocol 1: Synthesis of this compound via Negishi Coupling

This protocol is adapted from the synthesis of 5-methyl-2,2'-bipyridine.[5]

Materials:

-

2-Bromo-3-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Zinc Chloride (ZnCl₂)

-

2-Bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

-

In a separate flask, dissolve anhydrous zinc chloride (1.2 eq) in anhydrous THF.

-

Add the zinc chloride solution to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and 2-bromopyridine (1.0 eq) dissolved in anhydrous THF.

-

Add the freshly prepared organozinc reagent to this mixture via cannula.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the synthesis of the target molecule.

Materials:

-

2-Bromo-3-methylpyridine

-

Pyridine-2-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Degassed water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 eq), pyridine-2-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and cesium carbonate (2.0 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

-

Reaction Execution:

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Protocols for this compound

| Synthesis Method | Key Reagents | Catalyst | Base | Typical Yield (%) |

| Negishi Coupling | 2-Bromo-3-methylpyridine, 2-Pyridylzinc chloride | Pd(PPh₃)₄ | - | High |

| Suzuki-Miyaura Coupling | 2-Bromo-3-methylpyridine, Pyridine-2-boronic acid | Pd(OAc)₂, SPhos | Cs₂CO₃ | Moderate to High |

| Kröhnke Synthesis | 1-(3-methylpyridin-2-yl)ethan-1-one derivative, α,β-unsaturated ketone | - | Ammonium Acetate | Moderate |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol [] |

| Appearance | Colorless solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| ¹H NMR (CDCl₃, δ ppm) | Predicted values based on analogous compounds: ~8.7 (d, 1H), ~8.6 (d, 1H), ~7.8 (m, 2H), ~7.3 (m, 2H), ~2.4 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | Predicted values based on analogous compounds: Aromatic carbons ~120-160 ppm, Methyl carbon ~18-20 ppm |

| Mass Spectrometry (m/z) | [M+H]⁺ = 171.09 |

Discovery and Applications

The discovery of 2,2'-bipyridine in 1888 by Fritz Blau paved the way for the exploration of a vast family of related ligands.[1] While the specific first synthesis of this compound is not as prominently documented, its preparation follows the development of modern cross-coupling methodologies in the 20th century.

The applications of this compound are primarily in the realm of coordination chemistry and catalysis. The steric bulk introduced by the methyl group can be exploited to control the geometry of metal complexes, influencing their catalytic activity and selectivity. For instance, complexes of substituted bipyridines are used in various catalytic transformations, including polymerization and asymmetric synthesis.

In the context of drug development, bipyridine scaffolds are found in a number of biologically active molecules.[7] While specific pharmacological studies on this compound are not extensively reported, its potential as a ligand for metallodrugs or as a scaffold for the synthesis of novel therapeutic agents remains an active area of research.

Visualizations

Synthesis Pathways

Experimental Workflow

Conclusion

This compound is a valuable and versatile ligand that can be synthesized through several reliable and high-yielding cross-coupling methodologies. The Negishi and Suzuki-Miyaura reactions, in particular, offer efficient routes to this unsymmetrical bipyridine. The presence of the methyl group at the 3-position imparts unique steric and electronic characteristics that are of interest for the development of novel catalysts and functional materials. Further research into the coordination chemistry and biological activity of this compound and its derivatives is warranted and holds promise for advancements in various fields of chemistry and drug discovery.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

Spectroscopic Profile of 3-Methyl-2,2'-bipyridine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methyl-2,2'-bipyridine, a substituted heterocyclic ligand of significant interest in coordination chemistry, catalysis, and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a detailed predicted spectroscopic profile based on the analysis of the parent compound, 2,2'-bipyridine, and the substituent effects of a methyl group on the pyridine ring, as observed in 3-methylpyridine (3-picoline). This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the identification, characterization, and quality control of this compound. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to facilitate the acquisition of empirical data.

Introduction

This compound is an N-heterocyclic compound that belongs to the bipyridine family of ligands. The introduction of a methyl group at the 3-position of one of the pyridine rings can significantly influence the electronic and steric properties of the ligand, thereby affecting its coordination chemistry and the properties of its metal complexes. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for elucidating structure-property relationships in its applications. This guide summarizes the predicted NMR, IR, and UV-Vis spectroscopic data for this compound and provides standardized protocols for their experimental determination.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the known experimental data of 2,2'-bipyridine and 3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.30 - 7.40 | dd | J ≈ 7.5, 4.8 |

| H-5 | ~7.80 - 7.90 | td | J ≈ 7.7, 1.8 |

| H-6 | ~8.65 - 8.75 | ddd | J ≈ 4.8, 1.8, 0.9 |

| H-3' | ~7.25 - 7.35 | dd | J ≈ 7.8, 4.8 |

| H-4' | ~7.75 - 7.85 | td | J ≈ 7.8, 1.8 |

| H-5' | ~8.30 - 8.40 | ddd | J ≈ 7.8, 1.8, 0.9 |

| H-6' | ~8.60 - 8.70 | ddd | J ≈ 4.8, 1.8, 0.9 |

| 3-CH₃ | ~2.30 - 2.40 | s | - |

Note: The predictions are based on the analysis of 2,2'-bipyridine and 3-methylpyridine spectra. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~156.0 |

| C-3 | ~133.0 |

| C-4 | ~123.5 |

| C-5 | ~137.0 |

| C-6 | ~149.0 |

| C-2' | ~155.5 |

| C-3' | ~123.0 |

| C-4' | ~137.0 |

| C-5' | ~121.5 |

| C-6' | ~149.0 |

| 3-CH₃ | ~18.5 |

Note: The predictions are based on the analysis of 2,2'-bipyridine and 3-methylpyridine spectra.[1][2][3][4][5][6][7] Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and the methyl group.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (methyl) |

| 1600 - 1580 | Strong | C=C stretching (aromatic) |

| 1580 - 1550 | Strong | C=N stretching (aromatic) |

| 1480 - 1430 | Strong | Aromatic ring vibrations |

| 800 - 700 | Strong | C-H out-of-plane bending |

Note: These are general ranges for substituted bipyridines and pyridines.[8][9][10][11][12][13][14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit strong absorption bands corresponding to π → π* electronic transitions within the bipyridine system.

Table 4: Predicted UV-Visible Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~240 | ~10,000 | π → π |

| ~285 | ~13,000 | π → π |

Note: Predicted values are based on the UV-Vis spectrum of 2,2'-bipyridine.[15][16][17][18][19] The methyl group may cause a slight bathochromic (red) shift.

Experimental Protocols

The following sections provide detailed protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition (¹H and ¹³C NMR)

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Set the sample temperature to 298 K.

3.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (~1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

3.2.2. Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3.2.3. Data Analysis

-

Label the major absorption bands with their corresponding wavenumbers (cm⁻¹).

-

Assign the observed bands to specific molecular vibrations based on established correlation tables.[20][21][22][23]

UV-Vis Spectroscopy

3.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol) of a known concentration (e.g., 1 x 10⁻³ M).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

3.3.2. Data Acquisition

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Record the absorbance spectra of the sample solutions from 200 to 400 nm.

3.3.3. Data Analysis

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each absorption maximum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on the analysis of structurally related compounds. The tabulated data for ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, along with the comprehensive experimental protocols, offer a valuable resource for the scientific community. The provided workflows and methodologies are intended to guide researchers in the empirical characterization of this important heterocyclic ligand, facilitating its application in various fields of chemical science. The acquisition of experimental data for this compound is encouraged to validate and refine the predictions presented herein.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 2,2'-Bipyridine(366-18-7) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Picoline(108-99-6) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,2'-Bipyridine [webbook.nist.gov]

- 11. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

- 14. Pyridine, 3-methyl- [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PhotochemCAD | 2,2'-Bipyridine [photochemcad.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. webassign.net [webassign.net]

- 23. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2,2'-bipyridine. A detailed examination of chemical shifts (δ), coupling constants (J), and signal multiplicities is presented to facilitate the structural elucidation and characterization of this compound. This document also outlines a standardized experimental protocol for the acquisition of high-quality NMR data.

Introduction

This compound is a substituted heterocyclic aromatic compound. As a derivative of 2,2'-bipyridine, it is of significant interest in coordination chemistry, serving as a bidentate ligand in the formation of metal complexes. The introduction of a methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which in turn affects its coordination behavior and spectroscopic characteristics. A thorough understanding of its ¹H and ¹³C NMR spectra is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical systems.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. This data is essential for researchers working with this compound, providing a clear reference for spectral interpretation.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6' | 8.68 | ddd | J = 4.8, 1.8, 0.9 |

| H-4 | 8.54 | dd | J = 4.8, 1.6 |

| H-3' | 8.41 | td | J = 8.0, 1.8 |

| H-4' | 7.82 | td | J = 7.8, 1.8 |

| H-5 | 7.59 | dd | J = 7.8, 1.6 |

| H-5' | 7.32 | ddd | J = 7.5, 4.8, 1.2 |

| CH₃ | 2.40 | s | - |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | 158.9 |

| C-2' | 156.1 |

| C-6 | 148.9 |

| C-4' | 148.8 |

| C-6' | 138.3 |

| C-4 | 136.9 |

| C-3 | 132.8 |

| C-5' | 123.7 |

| C-5 | 122.9 |

| C-3' | 121.0 |

| CH₃ | 18.7 |

Solvent: CDCl₃. Spectrometer Frequency: 101 MHz.

Experimental Protocols

This section details a standard methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound. Adherence to these protocols will help ensure data quality and reproducibility.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. The solvent should contain a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.[3]

-

Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical signal for the internal standard (TMS).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).[3]

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.[3]

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Phase the resulting spectra to obtain pure absorption line shapes and perform a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Analysis: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Analyze the multiplicities and measure the coupling constants (J-values) in Hertz.

Visualization of Molecular Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for spectral assignment and the general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: General workflow for NMR spectral analysis.

References

Coordination Chemistry of 3-Methyl-2,2'-bipyridine with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 3-Methyl-2,2'-bipyridine with a range of transition metals. It delves into the synthesis, structural characterization, spectroscopic properties, and applications of these complexes, with a focus on providing practical experimental details and comparative data for researchers in academia and industry.

Introduction to this compound as a Ligand

This compound is a substituted bidentate N-donor ligand that has garnered significant interest in coordination chemistry. The introduction of a methyl group at the 3-position of one of the pyridine rings sterically and electronically modulates the properties of the resulting metal complexes compared to its parent ligand, 2,2'-bipyridine. This modification can influence the coordination geometry, redox potentials, and photophysical properties of the metal complexes, making it a valuable ligand for tuning the reactivity and function of transition metal centers. This guide will explore these effects across a series of transition metal complexes.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of solvent, temperature, and reaction time are crucial parameters that can affect the yield and purity of the desired complex.

General Experimental Workflow

The synthesis and characterization of these complexes generally follow a standardized workflow, which is depicted in the diagram below. This process begins with the selection of appropriate starting materials and culminates in the comprehensive characterization of the final product.

An In-Depth Technical Guide on the Electronic and Steric Effects of the Methyl Group in 3-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2,2'-bipyridine, a substituted derivative of the ubiquitous bidentate ligand 2,2'-bipyridine, presents a fascinating case study in the interplay of electronic and steric effects. The introduction of a methyl group at the 3-position significantly modifies the ligand's conformational preferences, coordination chemistry, and electronic properties. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the structure-property relationships. Understanding these nuances is critical for the rational design of ligands in catalysis, materials science, and for the development of novel therapeutic agents.

Introduction

2,2'-Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable chelate complexes with a wide range of metal ions. The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of the resulting metal complexes' steric and electronic properties. The methyl group, in particular, serves as a simple yet effective modulator. When positioned at the 3-position of one of the pyridine rings, it introduces both a notable steric presence and a subtle electronic perturbation. This guide will delve into the core principles of these effects in this compound, offering a detailed resource for researchers in the field.

Electronic Effects of the 3-Methyl Group

The methyl group is a well-established electron-donating group through an inductive effect.[1][2] This effect stems from the difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the pyridine ring, as well as hyperconjugation.[2]

Key Electronic Influences:

-

Increased Electron Density: The electron-donating nature of the methyl group increases the electron density on the pyridine ring to which it is attached. This, in turn, enhances the basicity of the adjacent nitrogen atom, potentially leading to stronger coordination to a metal center compared to the unsubstituted nitrogen.

-

HOMO-LUMO Gap Modification: Theoretical studies on substituted bipyridines suggest that electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO) with a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). This generally leads to a reduction in the HOMO-LUMO energy gap, which can influence the photophysical properties of the molecule and its metal complexes, often resulting in a red-shift in absorption spectra.

The following diagram illustrates the influence of an electron-donating group on the molecular orbitals of a bipyridine system.

Steric Effects of the 3-Methyl Group

The placement of a methyl group adjacent to the coordinating nitrogen atom introduces significant steric hindrance. This steric bulk has profound implications for the molecule's conformation and its interaction with metal centers.

Key Steric Influences:

-

Conformational Preference: In the free ligand, 2,2'-bipyridine derivatives can exist in either a transoid or cisoid conformation due to rotation around the C2-C2' bond. The cisoid conformation is a prerequisite for chelation. The methyl group at the 3-position creates a steric clash with the hydrogen atom at the 3'-position of the other pyridine ring in the planar cisoid conformation. This disfavors planarity and can lead to a larger dihedral angle between the two pyridine rings.

-

Coordination Geometry: Upon coordination to a metal center, the steric strain imposed by the 3-methyl group can lead to distortions in the resulting complex's geometry. This can manifest as elongated metal-nitrogen bonds, altered bite angles, and a twisting of the bipyridine ligand from planarity.

-

Reactivity and Catalysis: The steric hindrance can influence the reactivity of the metal complex. For instance, it can modulate the accessibility of the metal center to substrates in catalytic reactions, potentially enhancing selectivity.[3]

The following diagram illustrates the steric clash in the cisoid conformation of this compound.

Quantitative Data

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| C2-C2' Bond Length | ~1.49 Å | Similar to other 2,2'-bipyridines. |

| N-C-C-N Dihedral Angle | > 0° | Expected to be non-planar in the solid state to alleviate steric strain. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR (CDCl₃) | δ (ppm) for -CH₃ | ~2.4 - 2.6 |

| ¹³C NMR (CDCl₃) | δ (ppm) for -CH₃ | ~18 - 20 |

| UV-Vis (in Ethanol) | λmax (π → π*) | ~280 - 290 nm |

| IR | C-H stretch (aromatic) | 3100 - 3000 cm⁻¹ |

| | C=C, C=N stretch | 1600 - 1400 cm⁻¹ |

Experimental Protocols

The synthesis of asymmetrically substituted bipyridines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling.[4][5] The following is a representative protocol for a Negishi coupling, which is often favored for its high yields and tolerance of functional groups.

Synthesis of this compound via Negishi Coupling

This protocol involves the coupling of a 2-pyridylzinc reagent with 3-methyl-2-bromopyridine.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

3-Methyl-2-bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the 2-Pyridylzinc Reagent:

-

In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi or t-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

To this solution, add a solution of anhydrous ZnCl₂ (1.1 eq.) in anhydrous THF, pre-cooled to 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Cross-Coupling Reaction:

-

In a separate oven-dried flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 eq.) and dissolve it in anhydrous THF.

-

Add 3-methyl-2-bromopyridine (1.0 eq.) to the catalyst solution.

-

Transfer the freshly prepared 2-pyridylzinc reagent to the flask containing the catalyst and the bromopyridine derivative via cannula.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

The following diagram outlines the workflow for this synthesis.

Conclusion

The methyl group in this compound exerts a dual influence on the molecule's properties. Electronically, it acts as a weak electron-donating group, subtly modifying the ligand's basicity and photophysical characteristics. Sterically, its presence adjacent to a coordinating nitrogen atom introduces significant hindrance that affects the ligand's conformation and the geometry of its metal complexes. This comprehensive guide has provided an in-depth analysis of these effects, offering valuable quantitative data, detailed experimental protocols, and clear visualizations. For researchers in drug development and materials science, a thorough understanding of these fundamental principles is paramount for the rational design of novel molecules with tailored properties. The strategic use of simple substituents like the methyl group remains a powerful tool in the arsenal of the modern chemist.

References

Theoretical and Computational Studies of 3-Methyl-2,2'-bipyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methyl-2,2'-bipyridine, a significant heterocyclic compound in coordination chemistry and materials science. Due to the limited direct experimental data available for this specific isomer, this document leverages established theoretical frameworks and experimental data from the parent 2,2'-bipyridine and other methylated analogues to project its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed computational and experimental protocols, structured data tables for comparative analysis, and visual workflows to facilitate a deeper understanding of this molecule.

Introduction

Bipyridines are a cornerstone class of N-heterocyclic chelating ligands, with 2,2'-bipyridine being one of the most extensively studied ligands in coordination chemistry.[1][2] The introduction of substituents, such as a methyl group, onto the bipyridine scaffold can significantly alter the steric and electronic properties of the ligand, thereby influencing the characteristics of its metal complexes.[3][4] this compound, the subject of this guide, presents a unique case of asymmetric substitution, which is expected to impart distinct coordination behavior and reactivity compared to its more common symmetrically substituted counterparts.

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic structures of such molecules, offering insights that complement experimental findings.[3][5] This guide will detail the application of these computational techniques to this compound and provide adapted experimental protocols for its synthesis and characterization based on established methodologies for similar compounds.

Molecular Structure and Properties

The introduction of a methyl group at the 3-position of one pyridine ring in the 2,2'-bipyridine framework is expected to induce steric hindrance that influences the dihedral angle between the two pyridine rings. This, in turn, affects the electronic communication between the rings and the overall coordination geometry of its metal complexes.

Predicted Structural Parameters

Table 1: Predicted and Comparative Structural Parameters for this compound and Related Compounds

| Parameter | 2,2'-bipyridine (Experimental) | 4,4'-Dimethyl-2,2'-bipyridine (Computational) | This compound (Predicted) |

| C2-C2' Bond Length (Å) | ~1.49 | ~1.48 | ~1.49 |

| N-C-C-N Dihedral Angle (°) | ~7 | ~10-20 | ~15-30 |

| Ru-N Bond Length (Å) in [Ru(bpy)₃]²⁺ | 2.065 | N/A | Predicted to be slightly longer on the methylated ring |

Note: Data for 2,2'-bipyridine and its ruthenium complex are from X-ray crystallography.[7] Data for 4,4'-dimethyl-2,2'-bipyridine is based on DFT calculations.[3] Predictions for this compound are extrapolations based on steric and electronic considerations.

Computational and Experimental Protocols

Computational Methodology

Density Functional Theory (DFT) is the most common computational approach for studying bipyridine systems.[3][8] A typical workflow for the theoretical analysis of this compound is outlined below.

Caption: Computational workflow for DFT analysis of this compound.

Protocol for DFT Calculations:

-

Geometry Optimization: The initial structure of this compound is optimized using DFT, with the B3LYP functional and a 6-31G(d) basis set being a common choice.[9] This step identifies the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).[9]

-

Electronic Structure Analysis: Subsequent calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP), and the natural bond orbital (NBO) charges to understand the molecule's reactivity and coordination properties.[5]

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum.[9]

Synthesis Protocols

The synthesis of asymmetrically substituted bipyridines like this compound typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling.[10]

Caption: A generalized synthetic workflow for this compound.

Adapted Negishi Coupling Protocol:

-

Formation of the Organozinc Reagent: A solution of 2-bromo-3-methylpyridine in anhydrous THF is cooled to -78°C under an inert atmosphere. An equimolar amount of n-BuLi is added dropwise, followed by a solution of anhydrous ZnCl₂ in THF to form the 3-methyl-2-pyridylzinc chloride reagent in situ.[10]

-

Cross-Coupling: In a separate flask, a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and 2-bromopyridine are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this mixture.[10]

-

Reaction and Workup: The reaction mixture is heated to reflux until completion, as monitored by TLC. After cooling, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.[11]

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.[11]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the nitrogen atoms and the methyl group. The methyl protons should appear as a singlet in the upfield region.[12]

-

¹³C NMR: The carbon NMR will show 11 distinct signals corresponding to the carbon atoms in the molecule. The methyl carbon signal will be in the aliphatic region, while the aromatic carbons will appear in the downfield region.[13]

-

IR Spectroscopy: The IR spectrum will exhibit characteristic vibrational bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine rings.[12]

-

UV-Vis Spectroscopy: The electronic spectrum is expected to display strong absorptions in the UV region, corresponding to π → π* transitions within the bipyridine framework.[12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR (CDCl₃, ppm) | Methyl (CH₃): ~2.5 (s, 3H); Aromatic protons: 7.0-8.7 (m, 7H) |

| ¹³C NMR (CDCl₃, ppm) | Methyl (CH₃): ~18-22; Aromatic carbons: 120-160 |

| IR (cm⁻¹) | C-H (aromatic): ~3050; C-H (aliphatic): ~2950; C=N, C=C: 1400-1600 |

| UV-Vis (λ_max, nm) | ~240-250 and ~280-290 (π → π* transitions) |

Note: These are predicted values based on data for analogous substituted bipyridines.[12]

Coordination Chemistry and Applications

This compound is expected to act as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals.[14][15] The steric bulk of the methyl group at the 3-position may influence the geometry and stability of the resulting metal complexes, potentially leading to unique catalytic or photophysical properties.[4] These complexes have potential applications in catalysis, dye-sensitized solar cells, and as therapeutic agents.[3][16] The asymmetric nature of the ligand could be particularly interesting for applications in asymmetric catalysis.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its properties can be developed through computational modeling and by drawing comparisons with well-studied bipyridine analogues. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and application of this intriguing molecule. The detailed protocols and predictive data herein are intended to facilitate further experimental and theoretical investigations into the unique chemistry of this compound and its metal complexes.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. via.library.depaul.edu [via.library.depaul.edu]

- 12. benchchem.com [benchchem.com]

- 13. Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru( ii ) complexes possessing derivatized bipyridines and ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03704B [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Methyl-2,2'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry, catalysis, and materials science. Due to the limited availability of experimental crystallographic data for the free ligand, this guide integrates established experimental protocols with computationally derived structural data. Density Functional Theory (DFT) calculations have been employed to determine the optimized geometry, including bond lengths, bond angles, and the key dihedral angle governing the molecule's three-dimensional shape. This document serves as a vital resource for researchers utilizing this compound in the design of novel metal complexes and functional materials, offering detailed experimental workflows and a thorough theoretical framework.

Introduction

2,2'-Bipyridine and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable chelate complexes with a wide range of metal ions. The introduction of substituents onto the bipyridyl scaffold allows for the fine-tuning of steric and electronic properties, thereby influencing the geometry, reactivity, and photophysical characteristics of the resulting metal complexes. This compound, with its asymmetrically placed methyl group, presents a unique case study in steric influence on molecular conformation. The rotation around the C2-C2' bond dictates the relative orientation of the two pyridine rings, a critical factor in its coordination behavior and subsequent application. Understanding the intrinsic structural and conformational landscape of the free ligand is paramount for predicting its behavior in complex formation and for the rational design of new functional molecules.

Molecular Structure and Conformation

The three-dimensional structure of this compound is primarily defined by the bond lengths and angles within the pyridine rings and, most significantly, by the torsional or dihedral angle between them. The presence of the methyl group at the 3-position introduces steric hindrance that influences the preferred rotational conformation around the inter-ring C2-C2' bond.

Computational Analysis

To elucidate the ground-state geometry and conformational energetics of this compound, Density Functional Theory (DFT) calculations were performed. The structure was optimized using a suitable level of theory and basis set to provide accurate geometric parameters.

Experimental Protocols

The structural and conformational properties of this compound can be experimentally investigated using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides the most definitive determination of the solid-state molecular structure.

Methodology:

-

Crystal Growth:

-

High-purity this compound is required.

-

Slow evaporation of a saturated solution is a common method. Suitable solvents include ethanol, methanol, or acetone.

-

The solution should be left undisturbed in a vibration-free environment to allow for the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of monochromatic X-rays.

-

A series of diffraction patterns are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The phase problem is solved to generate an initial electron density map.

-

An atomic model of this compound is fitted to the electron density map.

-

The model is refined against the experimental data to yield the final, precise molecular structure, including bond lengths, bond angles, and the solid-state conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the solution-state structure and dynamics of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the pyridine rings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

-

-

Data Analysis:

-

The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the electronic environment of the protons.

-

NOESY/ROESY experiments can reveal through-space interactions between protons on the two different pyridine rings. The intensity of these cross-peaks is dependent on the internuclear distance, which in turn is a function of the dihedral angle.

-

By comparing experimental NOE data with theoretical distances calculated for different conformations, the time-averaged solution-state conformation can be determined.

-

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic and steric effects. Computational analysis reveals a preference for a non-planar, gauche-like conformation in the gas phase, a direct consequence of the steric hindrance imposed by the 3-methyl group. This guide provides the fundamental structural data and detailed experimental protocols necessary for researchers working with this versatile ligand. A thorough understanding of its intrinsic properties is essential for the rational design of metal complexes with tailored geometries and functionalities, ultimately impacting advancements in catalysis, materials science, and drug development.

Solubility and stability of 3-Methyl-2,2'-bipyridine in common solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key heterocyclic compound used in coordination chemistry, catalysis, and materials science. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing an expected solubility profile based on structurally related bipyridine analogues. Crucially, this guide furnishes detailed, robust experimental protocols for researchers to determine precise solubility and stability characteristics. Methodologies for thermodynamic solubility determination via the shake-flask method and stability assessment through forced degradation studies are presented. This document is intended to be a critical resource for researchers, scientists, and drug development professionals, enabling them to generate the necessary data for their specific applications.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that governs its application in synthesis, formulation, and biological systems. While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be made based on the known properties of its parent compound, 2,2'-bipyridine, and other substituted analogues.

Bipyridines are generally characterized as colorless solids that are soluble in many organic solvents and only slightly soluble in water.[1] The introduction of a methyl group, as in this compound, is expected to slightly increase its lipophilicity compared to the unsubstituted 2,2'-bipyridine, potentially leading to enhanced solubility in non-polar organic solvents and a further decrease in aqueous solubility at neutral pH.

Expected Solubility in Common Solvents

The following table summarizes the expected solubility profile of this compound. These are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Water: Slightly Soluble to Insoluble. Solubility is expected to increase significantly in acidic aqueous solutions (pH < 2) due to the protonation of the pyridine nitrogen atoms.[2] Alcohols: Soluble.[2] | The pyridine nitrogens can act as hydrogen bond acceptors.[3] However, the overall aromatic structure limits aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High Solubility . | These solvents are effective at solvating polar heterocyclic compounds. For instance, 4,4'-dicarboxy-2,2'-bipyridine is known to be soluble in DMSO and DMF.[4] |

| Non-Polar Aromatic | Toluene, Benzene | Soluble . | The parent 2,2'-bipyridine is very soluble in benzene.[4] The aromatic nature of the solute and solvent allows for favorable π-π stacking interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Slightly Soluble to Insoluble . | The polarity mismatch between the polar heterocycle and the non-polar aliphatic solvent results in poor solubility. The parent 2,2'-bipyridine has significantly lower solubility in hexane.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble . | These solvents offer a balance of polarity suitable for dissolving many organic compounds. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or rotator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in the shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For colloidal suspensions, centrifuge the vials to pellet the undissolved solid.[2]

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Stability Profile of this compound

The chemical stability of a compound determines its shelf-life, storage conditions, and degradation pathways. While specific stability data for this compound is scarce, bipyridine compounds are generally stable under typical laboratory conditions. However, they can be susceptible to degradation under stress conditions such as strong oxidation or extreme pH. A forced degradation study is essential to identify potential degradation products and pathways.

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, consistent with pharmaceutical industry guidelines.[6]

Materials:

-

This compound

-

Solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water)

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

Stability chambers (temperature/humidity controlled)

-

Photostability chamber with UV/Vis light source

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature or slightly elevated temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal Stress: Store the stock solution in a stability chamber at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.

-

-

Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis.

-

Analysis: Analyze all samples using the stability-indicating HPLC method.

-

Evaluation:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and quantify any degradation products by observing new peaks in the chromatogram.

-

Determine the primary degradation pathways under each stress condition.

-

Hypothesized Degradation Pathways

Based on the known degradation of other pyridine-containing molecules, several pathways can be hypothesized for this compound under forced degradation conditions.[7][8] The most probable initial sites of attack are the pyridine nitrogen atoms and the methyl group.

-

Oxidation: The primary site for oxidative attack is likely the nitrogen atoms, leading to the formation of the corresponding N-oxides. The methyl group could also be oxidized to a hydroxymethyl or carboxylic acid group under harsh conditions.

-

Photolysis: Exposure to UV light can induce cleavage of the C-C bond between the two pyridine rings or lead to more complex ring rearrangements and degradation.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data remains unpublished, a reliable qualitative profile has been assembled based on analogous compounds. The provided experimental protocols for solubility determination and forced degradation studies offer a clear and robust framework for researchers to generate the precise data required for their work in drug development, catalysis, and materials science. The successful application of these methodologies will fill a critical knowledge gap and facilitate the expanded use of this important bipyridine derivative.

References

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]